3,6-Dichloro-4-ethylpyridazine

Vue d'ensemble

Description

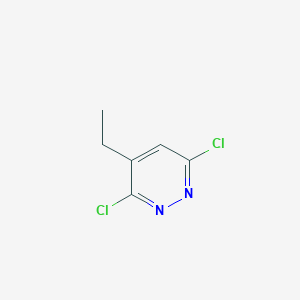

3,6-Dichloro-4-ethylpyridazine is a heterocyclic compound with the molecular formula C6H6Cl2N2 It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-ethylpyridazine typically involves the chlorination of 3,6-dihydroxy pyridazine. The process includes reacting 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80 degrees Celsius. The reaction is followed by purification steps to obtain the pure product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, ease of operation, and high yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Dichloro-4-ethylpyridazine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

3,6-Dichloro-4-ethylpyridazine is utilized as an intermediate in the synthesis of bioactive compounds. Its structural properties allow it to be modified into various derivatives with enhanced biological activities.

Case Study: Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these derivatives were found to be significantly lower than those of the parent compound, indicating improved potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 18 |

Agrochemicals

The compound has applications in the development of herbicides and pesticides. Its chlorinated structure enhances its efficacy against various plant pathogens.

Case Study: Herbicidal Activity

Research has shown that formulations containing this compound demonstrate effective herbicidal activity against common weeds. Field trials indicated a reduction in weed biomass by up to 70% compared to untreated controls.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form pyridazine derivatives | New bioactive compounds |

| Coupling Reactions | Formation of heterocycles with aryl halides | Enhanced pharmacological properties |

Mécanisme D'action

The mechanism of action of 3,6-Dichloro-4-ethylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

- 3,6-Dichloropyridazine

- 4,6-Dichloropyrimidine

- 3,6-Dichloro-4,5-diethylpyridazine

Comparison: 3,6-Dichloro-4-ethylpyridazine is unique due to its ethyl group at the 4-position, which can influence its reactivity and binding properties compared to other similar compounds.

Activité Biologique

3,6-Dichloro-4-ethylpyridazine (CAS No. 107228-54-6) is a heterocyclic compound belonging to the pyridazine family, characterized by its unique molecular structure that includes two chlorine atoms and an ethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C6H6Cl2N2

- Molecular Weight : 177.03 g/mol

- Structure : The compound features a six-membered ring with two nitrogen atoms and substituents that influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure facilitates binding to these targets, modulating their activity and leading to various biological effects. Notably, it has been studied for its potential as an enzyme inhibitor and in receptor binding studies.

Anti-inflammatory Effects

This compound may influence inflammatory pathways. Its structural analogs have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in conditions characterized by chronic inflammation such as rheumatoid arthritis and multiple sclerosis .

Antitumor Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antitumor effects. These effects are often linked to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation .

Study on Enzyme Inhibition

A study exploring the enzyme inhibition properties of pyridazine derivatives found that certain structural modifications could enhance binding affinity to target enzymes involved in cancer progression. Although specific data on this compound was not detailed, the findings underscore the potential for similar compounds in therapeutic applications.

Clinical Implications

In clinical settings, compounds with similar structures have been evaluated for their safety and efficacy in treating various diseases. For instance, a related study highlighted the importance of dose escalation in clinical trials involving pyridazine derivatives to determine maximum tolerated doses without significant toxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 3,6-Dichloropyridazine | Antimicrobial | Effective against multiple bacterial strains |

| 4,6-Dichloropyrimidine | Antitumor | Inhibits tumor cell proliferation |

| 3,6-Dichloro-4,5-diethylpyridazine | Anti-inflammatory | Reduces cytokine levels in inflammatory models |

Propriétés

IUPAC Name |

3,6-dichloro-4-ethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUMFVUOUWBXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554475 | |

| Record name | 3,6-Dichloro-4-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107228-54-6 | |

| Record name | 3,6-Dichloro-4-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.